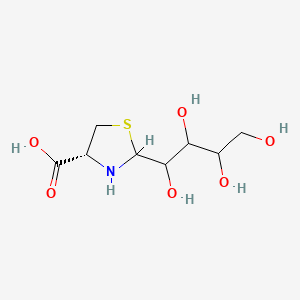![molecular formula C19H20O2 B12583320 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol CAS No. 446303-28-2](/img/structure/B12583320.png)
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol is a chemical compound known for its unique structure and properties This compound features a cyclohexenyl ring substituted with a hydroxyphenyl group and a methylphenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol typically involves multiple steps, including cyclization and substitution reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone under basic conditions to form the cyclohexenyl ring. This intermediate is then subjected to further reactions to introduce the methylphenol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyclohexenyl ring can be reduced to a cyclohexyl ring.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and van der Waals forces, which stabilize its interaction with target molecules .
相似化合物的比较
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one:
4-(4-Hydroxyphenyl)cyclohexanone: Studied for its potential biological activities and used in various chemical syntheses.
Uniqueness
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexenyl ring with hydroxyphenyl and methylphenol groups makes it a versatile compound for various applications.
属性
CAS 编号 |
446303-28-2 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
4-[4-(4-hydroxyphenyl)cyclohexen-1-yl]-2-methylphenol |
InChI |
InChI=1S/C19H20O2/c1-13-12-17(8-11-19(13)21)16-4-2-14(3-5-16)15-6-9-18(20)10-7-15/h4,6-12,14,20-21H,2-3,5H2,1H3 |
InChI 键 |
WXHQCEHXTHFIQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CCC(CC2)C3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)

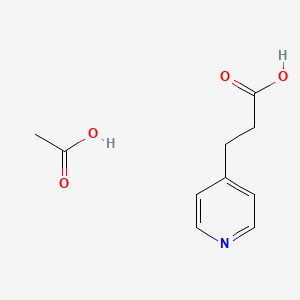
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)

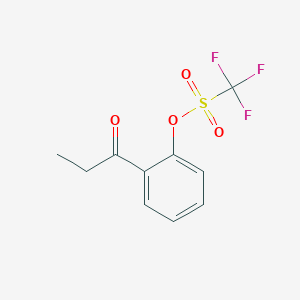
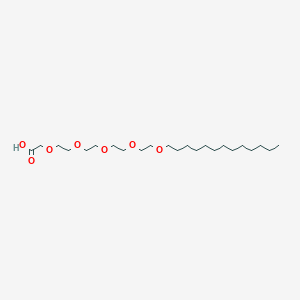
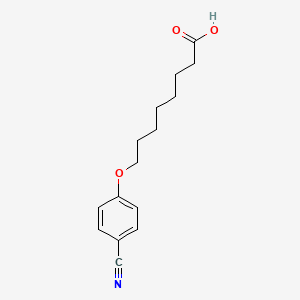
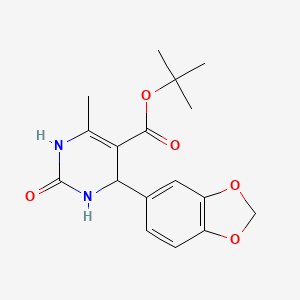
![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)
